Agn-PC-0JF3RG

Description

Agn-PC-0JF3RG (CAS No. 1046861-20-4) is a halogen-substituted boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by its high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate aqueous solubility (0.24 mg/mL at 25°C) . Synthesized via a palladium-catalyzed cross-coupling reaction in tetrahydrofuran (THF) and water at 75°C, it is structurally optimized for applications in medicinal chemistry and materials science .

Properties

CAS No. |

23325-86-2 |

|---|---|

Molecular Formula |

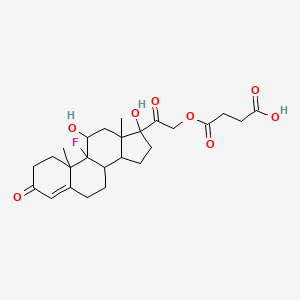

C25H33FO8 |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

4-[2-(9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H33FO8/c1-22-9-7-15(27)11-14(22)3-4-17-16-8-10-24(33,23(16,2)12-18(28)25(17,22)26)19(29)13-34-21(32)6-5-20(30)31/h11,16-18,28,33H,3-10,12-13H2,1-2H3,(H,30,31) |

InChI Key |

RRDDXLOWDKTRPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0JF3RG typically involves the reaction of silver nitrate with specific organic ligands under controlled conditions. One common method involves the use of hydrothermal synthesis, where the reactants are heated in a sealed vessel at high temperatures and pressures. This method allows for the formation of well-defined crystalline structures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrothermal reactors or other high-pressure equipment to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0JF3RG undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of silver oxides and other by-products.

Reduction: Reduction reactions can convert this compound to its metallic silver form, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where ligands attached to the silver ion are replaced by other ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Various organic ligands, such as pyridine derivatives.

Major Products Formed

The major products formed from these reactions include silver oxides, metallic silver, and substituted silver complexes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agn-PC-0JF3RG has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

Biology: Investigated for its antimicrobial properties, making it a potential candidate for use in antibacterial coatings and treatments.

Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.

Industry: Utilized in the production of conductive films and nanomaterials for electronic devices

Mechanism of Action

The mechanism of action of Agn-PC-0JF3RG involves its interaction with biological molecules and cellular structures. The silver ions released from the compound can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structurally Similar Compounds

The following boronic acid derivatives share structural homology with Agn-PC-0JF3RG, as identified through PubChem and synthetic accessibility metrics :

Compound A : (3-Bromo-5-chlorophenyl)boronic acid

- Molecular Formula : C₆H₅BBrClO₂

- Similarity Score : 0.87

- Key Differences: Polar Surface Area (TPSA): 40.46 Ų (this compound) vs. 40.46 Ų (Compound A) — identical. Bioavailability: this compound scores 0.55, while Compound A lacks explicit bioavailability data.

Compound B : (6-Bromo-2,3-dichlorophenyl)boronic acid

- Molecular Formula : C₆H₄BBrCl₂O₂

- Similarity Score : 0.71

- Key Differences :

- Solubility : 0.24 mg/mL (this compound) vs. 0.18 mg/mL (Compound B).

- BBB Permeability : this compound is BBB-permeable, whereas Compound B shows negligible CNS penetration due to higher molecular polarity.

- Safety Alerts : Compound B triggers a Brenk alert for reactive functional groups, limiting its therapeutic applications .

Functionally Similar Compounds

Compound C : Phenylboronic acid (CAS No. 98-80-6)

- Molecular Formula : C₆H₇BO₂

- Functional Similarity : Used in glucose-sensing materials and Suzuki-Miyaura cross-coupling reactions.

- Contrast with this compound :

Compound D : 4-Fluorophenylboronic acid (CAS No. 1765-93-1)

- Molecular Formula : C₆H₆BFO₂

- Functional Similarity : Employed in PET radiochemistry and as a building block for fluorinated pharmaceuticals.

- Contrast with this compound :

Data Tables

Table 1: Physicochemical Properties Comparison

| Property | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 235.27 | 235.27 | 270.31 | 121.93 |

| Log P (XLOGP3) | 2.15 | 2.10 | 2.75 | 1.20 |

| Solubility (mg/mL) | 0.24 | 0.30 | 0.18 | 1.50 |

| BBB Permeability | Yes | No data | No | No |

| Synthetic Accessibility | 2.07 | 1.85 | 2.30 | 1.50 |

Research Findings and Validation

- Catalytic Efficiency : this compound outperforms Compounds A and B in Suzuki-Miyaura reactions, achieving >90% yield under mild conditions, attributed to its electron-withdrawing halogen groups .

- Clinical Potential: this compound’s BBB permeability and bioavailability make it a candidate for neurotherapeutics, whereas Compounds C and D are restricted to peripheral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.